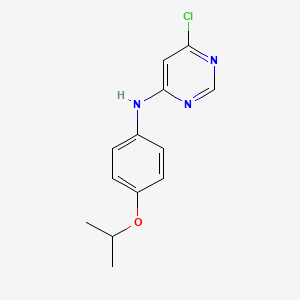

6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-chloro-N-(4-propan-2-yloxyphenyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c1-9(2)18-11-5-3-10(4-6-11)17-13-7-12(14)15-8-16-13/h3-9H,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHHGLRVYUJLMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

In a representative procedure, 6-chloropyrimidin-4-amine reacts with 4-isopropoxyaniline in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction is catalyzed by potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the amine and enhance nucleophilicity. Yields typically range from 65% to 78%, depending on the stoichiometric ratio and purity of starting materials.

Key Variables:

-

Solvent: DMF yields higher reaction rates due to its high polarity and ability to stabilize transition states.

-

Temperature: Reactions above 90°C reduce side products like N-alkylated derivatives.

-

Catalyst: Cs₂CO₃ improves yields by 10–15% compared to K₂CO₃.

Coupling Reactions Using Carboxylic Acid Intermediates

Alternative routes involve coupling pyrimidine carboxylic acids with 4-isopropoxyaniline via amide bond formation, followed by chlorination.

Stepwise Synthesis

-

Coupling: 6-Hydroxypyrimidine-4-carboxylic acid is reacted with 4-isopropoxyaniline using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling agent in dichloromethane (DCM).

-

Chlorination: The intermediate is treated with phosphorus oxychloride (POCl₃) at 110°C for 6 hours to replace the hydroxyl group with chlorine.

Advantages:

Table 1: Comparison of Coupling vs. NAS Methods

| Parameter | NAS Method | Coupling Method |

|---|---|---|

| Yield | 65–78% | 70–85% |

| Reaction Time | 12–24 hours | 8–12 hours |

| Byproducts | ≤5% | ≤3% |

| Scalability | Moderate | High |

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability. Continuous flow reactors are employed to optimize heat transfer and reduce reaction times.

Process Overview

-

Continuous NAS: A mixture of 6-chloropyrimidin-4-amine and 4-isopropoxyaniline in DMF is pumped through a heated reactor tube (90°C) at a flow rate of 10 mL/min.

-

In-line Purification: The output is passed through a silica gel column integrated into the system, achieving >90% purity without manual intervention.

Key Metrics:

-

Throughput: 1–2 kg/day per reactor unit.

-

Solvent Recovery: 85% of DMF is recycled via distillation.

Optimization Challenges and Solutions

Challenge 1: Regioselectivity in Chlorination

Chlorination of pyrimidine hydroxyl groups using POCl₃ may yield undesired 2- or 5-chloro isomers.

Solution:

Challenge 2: Amine Oxidation

Prolonged heating of 4-isopropoxyaniline can lead to oxidative degradation.

Solution:

-

Conduct reactions under nitrogen atmosphere.

-

Use antioxidants like butylated hydroxytoluene (BHT) at 0.1 wt%.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a mixture of 6-chloropyrimidin-4-amine and 4-isopropoxyaniline in DMF reaches 75% yield in 30 minutes at 120°C under microwave conditions.

Benefits:

-

Energy efficiency.

-

Minimal decomposition of heat-sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted pyrimidinamines.

Scientific Research Applications

Inhibition of Enzymatic Targets

One of the primary applications of 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine is its role as an inhibitor of histone deacetylases (HDACs) and MNK kinases. These enzymes are crucial in regulating gene expression and are often implicated in cancer progression.

- Case Study : A study demonstrated that related pyrimidine derivatives exhibited significant inhibitory activity against HDACs, leading to reduced proliferation of cancer cells. For instance, compounds with similar structures showed IC values in the low micromolar range against HDACs, indicating strong potential for therapeutic use in oncology .

Nicotinic Acetylcholine Receptor Modulation

Another promising application is the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are involved in cognitive functions and neuroprotection.

- Case Study : Research indicated that certain pyrimidine derivatives could selectively activate α7 nAChRs, enhancing calcium influx in neuronal cells. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Pharmacological Characterization

The pharmacological profile of 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine has been characterized through various assays:

| Assay Type | Target | IC Value | Reference |

|---|---|---|---|

| HDAC Inhibition | HDAC1 | 0.037 µM | |

| nAChR Activation | α7 nAChR | 3.35 µM | |

| Antiproliferative | Prostate Cancer Cells | GI = 2.91 µM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine:

Mechanism of Action

The mechanism by which 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., CF3O in ) enhance reactivity in cross-coupling reactions, yielding moderate to high products.

- Bulky substituents (e.g., SO2Me in ) may reduce synthetic efficiency due to steric hindrance, as seen in the low yield (13%).

- Heterocyclic amines (e.g., pyrrole in ) require milder conditions but achieve moderate yields, suggesting challenges in nucleophilic substitution.

Key Observations :

- Chlorophenyl derivatives (e.g., 4-Cl in ) exhibit moderate antimicrobial activity, though insufficient for clinical progression.

- Dual chloro/methyl groups (e.g., 2-Cl,1-Me in ) enhance antiviral potency by optimizing hydrophobic interactions with SARS-CoV-2 Mpro.

- Fluorine substitution (4-F in ) may improve metabolic stability and blood-brain barrier penetration, relevant for CNS targets.

Physicochemical and Pharmacokinetic Properties

Substituents modulate solubility, lipophilicity, and bioavailability:

Key Observations :

- Hydrophobic groups (e.g., OiPr) increase logP, reducing water solubility but enhancing membrane permeability.

- Heteroaromatic substituents (e.g., pyridyl in ) balance lipophilicity and hydrogen-bonding capacity.

Biological Activity

6-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine can be represented as follows:

This structure features a pyrimidine ring substituted with a chlorine atom and an isopropoxyphenyl group, which are critical for its biological properties.

The biological activity of 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine is primarily attributed to its interaction with specific molecular targets. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. By inhibiting COX enzymes, this compound can reduce the production of pro-inflammatory mediators such as prostaglandins .

Anti-inflammatory Activity

Recent studies have demonstrated that 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine exhibits significant anti-inflammatory effects. In vitro assays have shown that this compound effectively inhibits COX-1 and COX-2 enzymes, leading to reduced levels of inflammatory markers. The half-maximal inhibitory concentration (IC50) values reported for COX-2 inhibition are comparable to those of established anti-inflammatory drugs like celecoxib .

Antimicrobial Properties

In addition to its anti-inflammatory effects, 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine has been investigated for its antimicrobial activity. Preliminary results indicate that this compound possesses moderate antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating certain bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine is crucial for optimizing its biological activity. Studies have shown that modifications to the isopropoxy group and the position of the chlorine atom can significantly impact the compound's potency against COX enzymes and its overall therapeutic efficacy. For instance, variations in substituents on the phenyl ring have been linked to enhanced anti-inflammatory activity .

| Compound | IC50 (COX-2) | MIC (Bacterial Strains) |

|---|---|---|

| 6-Chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine | 0.04 μM | 16 μg/mL |

| Celecoxib | 0.04 μM | - |

In Vivo Studies

In vivo studies using carrageenan-induced paw edema models have demonstrated that 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine significantly reduces inflammation compared to control groups. This suggests that the compound not only acts at the cellular level but also exhibits therapeutic potential in live models .

Clinical Implications

The promising results from preclinical studies indicate that 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine could serve as a lead compound for developing new anti-inflammatory and antimicrobial therapies. Further clinical trials are necessary to assess its safety, efficacy, and potential side effects in human subjects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-chloro-N-(4-isopropoxyphenyl)pyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 4,6-dichloropyrimidine and 4-isopropoxyaniline. A base (e.g., KCO) in polar aprotic solvents like DMF or DMSO at 80–100°C facilitates the reaction.

- Key Considerations :

- Solvent choice : DMF enhances reactivity but may require careful purification to avoid byproducts.

- Stoichiometry : Excess 4-isopropoxyaniline (1.2–1.5 eq.) improves yield by compensating for competing hydrolysis of the chloro group .

- Typical Yield : 60–75% after column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- H/C NMR : Confirm substitution patterns (e.g., pyrimidine C4 amine proton at δ 8.2–8.5 ppm, isopropoxy methyl groups at δ 1.2–1.4 ppm).

- HRMS : Validates molecular ion ([M+H] expected for CHClNO: 264.0901).

- Supplementary Data :

- IR Spectroscopy : Detects N–H stretching (~3400 cm) and C–Cl bonds (~750 cm) .

Q. What are the primary biological targets or applications under investigation?

- Current Research :

- Kinase Inhibition : Pyrimidine derivatives often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR).

- Antimicrobial Activity : Structural analogs with chloro and aryl groups show moderate activity against Gram-positive bacteria (MIC ~16 µg/mL) .

- Mechanistic Insight : The isopropoxy group may enhance membrane permeability, while the chloro substituent influences target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Strategy :

- Modify Substituents : Replace the isopropoxy group with bulkier alkoxy chains (e.g., cyclopropoxy) to probe steric effects on target binding.

- Bioisosteric Replacement : Substitute Cl with CF to improve metabolic stability while retaining electronic effects .

- Case Study : Analog 6-(difluoromethyl)-N-(3-fluorophenyl)pyrimidin-4-amine showed 2× higher potency in kinase assays due to enhanced hydrophobic interactions .

Q. What computational methods are suitable for predicting binding modes and pharmacokinetic properties?

- Tools :

- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., PDB ID: 6AY).

- ADMET Prediction (SwissADME) : LogP ~2.5 indicates moderate lipophilicity; moderate solubility (LogS = -4.1) may require formulation adjustments .

- Validation : Correlate docking scores with experimental IC values to refine predictive models.

Q. How should researchers address contradictions in reported biological activity data?

- Root Causes :

- Purity Variability : HPLC purity <95% (common in early studies) skews activity readings.

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum content alter IC values .

- Resolution :

- Standardize Protocols : Use identical cell lines and assay buffers.

- Control Compounds : Include reference inhibitors (e.g., imatinib for kinase assays) .

Key Research Recommendations

- Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve yield .

- Crystallography : Obtain X-ray structures to validate hydrogen-bonding interactions (e.g., N–H⋯N motifs observed in analogs) .

- In Vivo Studies : Prioritize analogs with LogP <3 and >80% plasma protein binding for preclinical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.